molecular formula C7H10FNO B2435953 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one CAS No. 2375273-58-6

5-Fluoro-3-azabicyclo[3.2.1]octan-2-one

Cat. No.: B2435953
CAS No.: 2375273-58-6
M. Wt: 143.161
InChI Key: JPRWUMSYEIAVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-azabicyclo[3.2.1]octan-2-one is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a fluorine atom attached to the third carbon and a ketone group at the second position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one typically involves the cyclization of suitable precursors under specific reaction conditions. One common method is the intramolecular cyclization of a precursor containing a fluorine atom and an amine group. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-azabicyclo[3.2.1]octan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

5-Fluoro-3-azabicyclo[3.2.1]octan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: A structurally related compound without the fluorine atom.

    8-Azabicyclo[3.2.1]octane: Another similar compound with a different substitution pattern.

Uniqueness

5-Fluoro-3-azabicyclo[3.2.1]octan-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-fluoro-3-azabicyclo[3.2.1]octan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FNO/c8-7-2-1-5(3-7)6(10)9-4-7/h5H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRWUMSYEIAVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C(=O)NC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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